molecular formula C21H11ClN2O5 B4294251 N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B4294251
M. Wt: 406.8 g/mol
InChI Key: XRMCJMDSRMGTTH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a nitro group, and an anthracene core, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 9,10-dihydroanthracene to introduce the nitro group. This is followed by the oxidation of the anthracene core to form the 9,10-dioxo structure. The final step involves the coupling of the 3-chlorophenyl group with the carboxamide functionality under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of N-(3-chlorophenyl)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Introduction of additional carbonyl or carboxyl groups on the anthracene core.

Scientific Research Applications

N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The anthracene core can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide shares similarities with other anthracene derivatives such as 9,10-anthraquinone and 9,10-dihydroxyanthracene.
  • Chlorophenyl derivatives like chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) also exhibit similar structural features.

Uniqueness

  • The combination of the nitro group, chlorophenyl group, and anthracene core in this compound provides a unique set of chemical properties that are not commonly found in other compounds.
  • Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O5/c22-11-4-3-5-12(10-11)23-21(27)16-9-8-15-17(18(16)24(28)29)20(26)14-7-2-1-6-13(14)19(15)25/h1-10H,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMCJMDSRMGTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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N-(3-chlorophenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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